L-Prolyl-L-leucinamide
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Overview
Description
L-Prolyl-L-leucinamide is a dipeptide compound composed of the amino acids L-proline and L-leucine. It is a derivative of amino acids and is often studied for its potential applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and unique properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Prolyl-L-leucinamide can be synthesized through classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of N-Boc-L-proline with L-leucine methyl ester in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields N-Boc-L-prolyl-L-leucine methyl ester. This intermediate can be further hydrolyzed to obtain this compound.
Industrial Production Methods
In industrial settings, the amidation of L-proline with ammonia in an organic solvent using biocatalysis is a scalable and efficient method . This process involves the use of immobilized enzymes to achieve high conversion rates and excellent optical purity of the product. The reaction is typically carried out in 2-methyl-2-butanol at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
L-Prolyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: This compound is used in the production of various biotechnological products.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may enhance the affinity of certain receptors for their ligands, thereby influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
L-Prolyl-L-leucinamide can be compared with other similar compounds such as:
L-Prolyl-L-leucine anhydride: A cyclic dipeptide with a bitter taste, commonly found in aged sake.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen, used as a chiral building block in organic synthesis.
These compounds share some structural similarities with this compound but differ in their specific properties and applications.
Properties
CAS No. |
60016-92-4 |
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Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
InChI Key |
VVRCMYBORQSUTG-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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